2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a chloropyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiadiazoles.
Scientific Research Applications
2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of agrochemicals and pesticides
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-N,3-dimethylbenzamide: Another compound with similar structural features but different applications.
1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid: Shares the chloropyridyl group but has a different core structure.
Uniqueness
2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H5ClN4S |
---|---|
Molecular Weight |
212.66 g/mol |
IUPAC Name |
5-(3-chloropyridin-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H5ClN4S/c8-4-2-1-3-10-5(4)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
InChI Key |
IAAFGQCFPGBPPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NN=C(S2)N)Cl |
Origin of Product |
United States |
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